2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBNNMNAWNFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169928 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17509-54-5 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
2-(4-Methoxyphenoxy)-2-methylpropanoic acid features a geminal dimethyl group adjacent to a carboxylic acid, with a 4-methoxyphenoxy substituent at the quaternary carbon. This structure imposes steric hindrance, influencing reaction pathways and requiring careful selection of reagents to avoid undesirable side products.
Retrosynthetic Disconnections
A retrosynthetic approach identifies two primary fragments:
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4-Methoxyphenoxy group : Likely introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
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2-Methylpropanoic acid backbone : Constructed through alkylation of acetone derivatives or carboxylation of preformed tertiary alcohols.
Synthesis Pathways and Methodological Details
Phenoxy Group Installation
4-Methoxyphenol reacts with 2-bromo-2-methylpropanoic acid ethyl ester under basic conditions (e.g., K2CO3 in DMF). The methoxy group activates the para position for SNAr, though steric bulk may necessitate elevated temperatures (80–120°C).
Reaction Scheme:
Ester Hydrolysis
The ethyl ester is saponified using NaOH in aqueous ethanol, yielding the carboxylic acid. Acidic workup (HCl) ensures protonation of the carboxylate.
Typical Conditions:
Coupling of 4-Methoxyphenol and Tertiary Alcohol
A Mitsunobu reaction between 4-methoxyphenol and 2-methyl-2-hydroxypropanoic acid ethyl ester employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. This method avoids regioselectivity issues but requires stoichiometric reagents.
Optimized Parameters:
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DEAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C to rt, 12 h.
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Yield: 78–84% after column chromatography (SiO2, hexane/EtOAc 4:1).
Post-Functionalization
Hydrolysis of the ester proceeds as in Route 1.
Synthesis of Tertiary Alcohol
4-Methoxyphenoxy magnesium bromide (Grignard reagent) reacts with methyl pyruvate to form this compound methyl ester.
Key Steps:
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Grignard Formation : 4-Bromoanisole + Mg → 4-MeO-C6H4-MgBr.
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Nucleophilic Attack : Methyl pyruvate quenches the Grignard reagent, forming the tertiary alcohol ester.
Challenges : Over-addition of Grignard may occur, necessitating controlled stoichiometry.
Oxidation to Carboxylic Acid
The methyl ester is oxidized using KMnO4 in acidic medium, though competing cleavage of the ether linkage requires pH control (pH 2–3).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (SNAr) | Route 2 (Mitsunobu) | Route 3 (Grignard) |
|---|---|---|---|
| Yield (%) | 75–85 | 70–80 | 60–70 |
| Purity (GC/HPLC) | >98% | >97% | 95–97% |
| Scalability | Industrial | Lab-scale | Limited |
| Cost Efficiency | High | Low | Moderate |
| Key Advantage | Mild conditions | Regioselectivity | Atom economy |
Route 1 is favored for large-scale production due to fewer steps and compatibility with aqueous workup. Route 2 , while precise, generates phosphine oxide byproducts, complicating purification. Route 3 suffers from sensitivity to moisture and functional group compatibility.
Critical Process Considerations
Regioselectivity in Ether Formation
The electron-donating methoxy group directs electrophilic substitution to the para position, but steric effects from the geminal dimethyl group can lead to ortho byproducts (<5% in optimized SNAr).
Purification Challenges
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Crystallization : The product’s high solubility in polar solvents (e.g., EtOAc) necessitates antisolvent addition (heptane).
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Chromatography : Required for Mitsunobu-derived products due to triphenylphosphine oxide contamination.
Industrial-Scale Adaptation
Case Study: Pilot Plant Synthesis
A scaled-up SNAr process (500 kg batch) achieved 82% yield using:
Cost-Benefit Analysis
| Factor | Impact |
|---|---|
| Raw Material Cost | 4-Methoxyphenol ($120/kg) dominates expenses. |
| Catalyst Recycling | K2CO3 recovery (80%) reduces waste. |
| Energy Consumption | Reflux conditions contribute to 40% of energy use. |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Flavor Modulation
Lactisole is primarily recognized for its role as a flavor enhancer and sweetness inhibitor in food products. It has been shown to modulate the perception of sweetness by inhibiting certain taste receptors. This property makes it valuable in the food industry for developing low-calorie products without compromising taste quality .
GPR120 Agonism
Recent studies have identified lactisole as a GPR120 agonist, which is significant for metabolic regulation and potential therapeutic applications in treating obesity and type 2 diabetes. GPR120 is a receptor involved in fatty acid sensing and metabolism, making lactisole a candidate for further research in metabolic disorders .
Anti-inflammatory Properties
Research has indicated that compounds similar to lactisole exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
PPAR Agonism
Lactisole has been studied as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis. The activation of PPARs can lead to beneficial effects on insulin sensitivity and lipid profiles, indicating its relevance in diabetes management .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of lactisole to various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its therapeutic potential .
Case Studies
Mechanism of Action
The primary mechanism of action of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid involves its role as a competitive inhibitor of sweet taste receptors. It selectively blocks the sweetness intensity of various sweeteners by binding to specific receptor subtypes on the taste buds . This competitive inhibition can be influenced by the concentration of the compound and the specific sweeteners involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several hypolipidemic agents (fibrates) and taste-modulating molecules. Key comparisons include:
Pharmacological and Biochemical Insights
- Receptor Specificity : The methoxy group in the target compound may reduce PPARα activation compared to chloro-substituted fibrates but enhance interaction with chemosensory receptors like T1R3 .
- Metabolic Stability: The α-methyl group, common in fibrates, slows β-oxidation, prolonging half-life compared to non-methylated analogs like lactisole .
- Physicochemical Properties :
- Lipophilicity : The methoxy group increases polarity compared to chloro substituents, reducing logP (predicted ~2.5 vs. clofibric acid’s ~3.1) .
- Acidity : The electron-donating methoxy group raises the pKa (~3.5–4.0) relative to chloro-substituted analogs (pKa ~3.0 for clofibric acid), affecting ionization and absorption .
Biological Activity
2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a compound derived from the phenoxyacetic acid class, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 234.24 g/mol
This compound features a methoxy group attached to a phenyl ring, which is linked via an ether bond to a branched propanoic acid moiety. The presence of the methoxy group enhances lipophilicity, potentially influencing its biological interactions.
Research indicates that this compound exhibits several modes of action:
- PPAR Agonism : It has been identified as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα and PPARγ. These receptors play crucial roles in lipid metabolism and glucose homeostasis, making them significant in the context of Type 2 diabetes management .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, suggesting it may modulate inflammatory pathways, which is beneficial in treating metabolic disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively activate PPARs, leading to enhanced transcriptional activity associated with lipid metabolism. For instance, compounds with similar structures have been shown to improve glucose uptake in adipocytes and reduce lipid accumulation in liver cells .
In Vivo Studies
Animal studies have provided insights into the compound's efficacy:
- Glucose Homeostasis : In diabetic mouse models, administration of the compound resulted in improved glucose tolerance and reduced fasting blood glucose levels. This effect was attributed to enhanced insulin sensitivity mediated by PPAR activation .
- Lipid Profiles : The compound has been observed to lower triglyceride levels and improve overall lipid profiles in treated subjects, indicating its potential as a therapeutic agent for dyslipidemia .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Obesity Models : A study conducted on high-fat diet-induced obese mice demonstrated that treatment with this compound led to significant reductions in body weight gain and adipose tissue inflammation. The mechanism was linked to its action on PPARs, which regulate fat cell differentiation and metabolism .
- Diabetes Management : Another study focused on diabetic rats showed that the compound not only improved glycemic control but also reduced markers of hepatic inflammation. This suggests a dual role in managing both diabetes and associated liver conditions .
Data Summary
| Study Focus | Findings |
|---|---|
| Obesity Models | Reduced body weight gain; decreased adipose tissue inflammation |
| Diabetes Management | Improved glycemic control; reduced hepatic inflammation |
| Lipid Metabolism | Enhanced lipid profiles; lower triglyceride levels |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Common routes involve Friedel-Crafts alkylation or nucleophilic substitution between 4-methoxyphenol and α-brominated propanoic acid derivatives. Optimization includes controlling steric hindrance by using bulky bases (e.g., K₂CO₃) to favor the desired substitution pattern. Solvent polarity (e.g., DMF or acetone) and temperature (80–120°C) significantly impact yield. AI-driven synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible pathways and side-product mitigation strategies .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the methoxyphenoxy and methylpropanoic acid moieties via chemical shifts (e.g., δ 3.8 ppm for methoxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 224.12 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹). Reference standards for HPLC purity analysis (e.g., retention time comparison) are critical for reproducibility .
Q. What are the key safety protocols for handling this compound in the lab?
- Methodological Answer : Although direct toxicity data are limited, analogous phenoxypropanoic acids (e.g., MCPP) require:
- PPE : Nitrile gloves, Tyvek® suits, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Storage : Airtight containers in cool, dry conditions; avoid strong acids/metals (e.g., Mg, Zn) to prevent decomposition .
Advanced Research Questions
Q. How do unexpected reaction pathways (e.g., radical additions) affect the synthesis of derivatives?
- Methodological Answer : Tertiary radicals (e.g., 2-cyanoprop-2-yl) may deviate from typical N/O-addition to nitroso groups, leading to 1,6-addition products. Computational modeling (DFT) predicts regioselectivity, while ESR spectroscopy tracks radical intermediates. For example, AIBN-initiated reactions in benzene at reflux require strict control of radical concentration to minimize side products .
Q. What strategies resolve contradictions in biological activity data (e.g., sweetness inhibition vs. therapeutic potential)?
- Methodological Answer : Conflicting data may arise from assay-specific conditions (e.g., pH-dependent receptor binding). Validate sweetness inhibition (FEMA 3773) via human sensory panels and compare with in vitro enzyme assays (e.g., PPAR-α activation for lipid metabolism). Dose-response curves and molecular docking studies clarify dual functionality .
Q. Which advanced analytical methods quantify trace impurities in high-purity samples?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) paired with charged aerosol detection (CAD) detects non-UV-active impurities. Mass-directed isolation (LC-MS/MS) identifies structural analogs (e.g., chlorinated byproducts). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation pathways .
Q. How does the compound interact with environmental matrices, and what are the implications for ecotoxicity studies?
- Methodological Answer : While direct ecotoxicity data are limited, structural analogs (e.g., MCPP) show moderate soil persistence (DT₅₀ ~30 days). Use OECD 307 guidelines for soil degradation testing. Bioconcentration factors (BCF) can be estimated via logP values (calculated ~2.8) and QSAR models .
Regulatory and Methodological Considerations
Q. What regulatory standards apply to this compound in pharmaceutical research?
- Methodological Answer : Follow ICH Q3A/B guidelines for impurity profiling. For preclinical studies, comply with OECD GLP principles. USP reference standards (e.g., for fenofibric acid analogs) ensure method validation consistency. Environmental hazard classification (GHS) requires marine pollutant testing (MARPOL Annex III) .
Q. How can researchers address gaps in publicly available thermodynamic data (e.g., melting points)?
- Methodological Answer : Differential scanning calorimetry (DSC) determines melting points empirically. Collaborate with databases like NIST Chemistry WebBook to contribute experimental values (e.g., enthalpy of fusion). Predictive tools (e.g., COSMO-RS) estimate properties using molecular descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
